

(3R,5R)-Octahydrocurcumin: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: (3R,5R)-Octahydrocurcumin

Cat. No.: B15594593

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(3R,5R)-Octahydrocurcumin (OHC), a principal metabolite of curcumin, has emerged as a molecule of significant interest in the scientific community. Exhibiting enhanced stability and bioavailability compared to its parent compound, OHC presents a promising avenue for therapeutic development. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and mechanisms of action of (3R,5R)-Octahydrocurcumin, with a focus on its potential applications in oncology and inflammatory diseases.

Chemical and Physical Properties

(3R,5R)-Octahydrocurcumin, systematically named 1,7-bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanediol, is a saturated derivative of curcumin.[1] The reduction of the double bonds in the heptadienone chain of curcumin to a fully saturated heptanediol structure contributes to its increased stability.



Property	Value	Reference
Molecular Formula	C21H28O6	[1]
Molecular Weight	376.4 g/mol	[1]
CAS Number	36062-07-4	[1]
Synonyms	Hexahydrobisdemethoxycurcumin, Hexahydrocurcuminol	[1]

Synthesis of (3R,5R)-Octahydrocurcumin

The stereospecific synthesis of **(3R,5R)-Octahydrocurcumin** can be achieved through both chemical and biological methods. While various chemical synthesis routes have been explored, enzymatic and microbial transformations offer a highly selective approach to obtaining the desired stereoisomer.

Experimental Protocol: Enzymatic Synthesis using Enterococcus avium

This protocol outlines the in vitro production of **(3R,5R)-Octahydrocurcumin** from tetrahydrocurcumin (THC) using the human intestinal bacterium Enterococcus avium.

Materials:

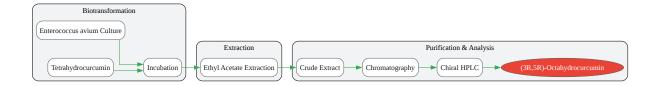
- Tetrahydrocurcumin (THC)
- · Enterococcus avium bacterial culture
- Growth medium (e.g., Brain Heart Infusion broth)
- Ethyl acetate
- Sodium borohydride (NaBH₄) (for synthesis of racemic standards)
- HPLC-grade solvents (for purification and analysis)

Procedure:



- Culturing of Enterococcus avium: Inoculate Enterococcus avium in a suitable growth medium and incubate under anaerobic conditions until a sufficient cell density is reached.
- Biotransformation: Introduce tetrahydrocurcumin into the bacterial culture. The concentration
 of THC and the incubation time should be optimized for maximal conversion.
- Extraction: After the incubation period, extract the culture medium with ethyl acetate to recover the metabolites.
- Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography or preparative HPLC, to isolate the (3R,5R)-Octahydrocurcumin.
- Stereochemical Analysis: The absolute stereochemistry of the purified product is confirmed by comparing its retention time on a chiral HPLC column with that of synthetically prepared standards (racemic and meso-octahydrocurcumin).

Below is a conceptual workflow for the enzymatic synthesis and purification of **(3R,5R)**-**Octahydrocurcumin**.



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Enzymatic Synthesis and Purification Workflow

Biological Activities and Quantitative Data

(3R,5R)-Octahydrocurcumin demonstrates a range of biological activities, with its anti-inflammatory and anti-tumor properties being the most extensively studied.



Anti-inflammatory Activity

(3R,5R)-Octahydrocurcumin has been shown to possess superior anti-inflammatory effects compared to curcumin.[2] This activity is attributed, in part, to its ability to suppress the TAK1-NF-κB signaling pathway.[2]

Assay	Model	Treatment	Dosage	Effect	Reference
Xylene- induced Ear Edema	Mice	(3R,5R)- Octahydrocur cumin	50, 100 mg/kg (i.g.)	Dose- dependent inhibition of ear edema	[2]
Carrageenan- induced Paw Edema	Mice	(3R,5R)- Octahydrocur cumin	50, 100 mg/kg (i.g.)	Dose- dependent inhibition of paw edema	[2]

Anti-tumor Activity

Studies have demonstrated the potent anti-tumor effects of **(3R,5R)-Octahydrocurcumin**, particularly in hepatocellular carcinoma models.[3] Its mechanism of action involves the induction of apoptosis through the mitochondrial pathway.[3]

Assay	Model	Treatment	Dosage	Effect	Reference
H22 Ascites Tumor	Mice	(3R,5R)- Octahydrocur cumin	5, 10, 20 mg/kg (i.g.)	Increased survival, reduced tumor weight, and induced tumor cell apoptosis	[3]

No specific IC50 values for **(3R,5R)-Octahydrocurcumin** against various cancer cell lines have been prominently reported in the reviewed literature. However, studies on curcumin, its



parent compound, have shown IC50 values ranging from 10 to 30 μ M for various cancer cell lines.

Antimicrobial Activity

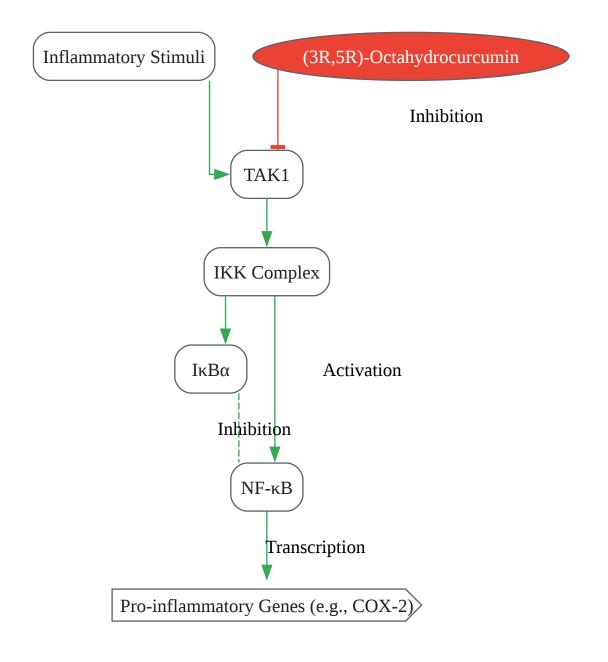
While specific Minimum Inhibitory Concentration (MIC) values for **(3R,5R)**-**Octahydrocurcumin** are not widely available, research on curcumin provides a basis for its potential antimicrobial properties.

Organism	MIC of Curcumin (μg/mL)	Reference
Staphylococcus aureus (MSSA)	219	[4]
Staphylococcus aureus (MRSA)	217	[4]
Bacillus subtilis	129	[4]
Escherichia coli	163	[4]
Pseudomonas aeruginosa	175	[4]
Klebsiella pneumoniae	216	[4]

Mechanisms of Action Suppression of the TAK1-NF-κB Signaling Pathway

(3R,5R)-Octahydrocurcumin exerts its anti-inflammatory effects by inhibiting the TAK1-NF-κB signaling pathway.[2] This pathway is a critical regulator of the inflammatory response. OHC has been shown to inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[2]





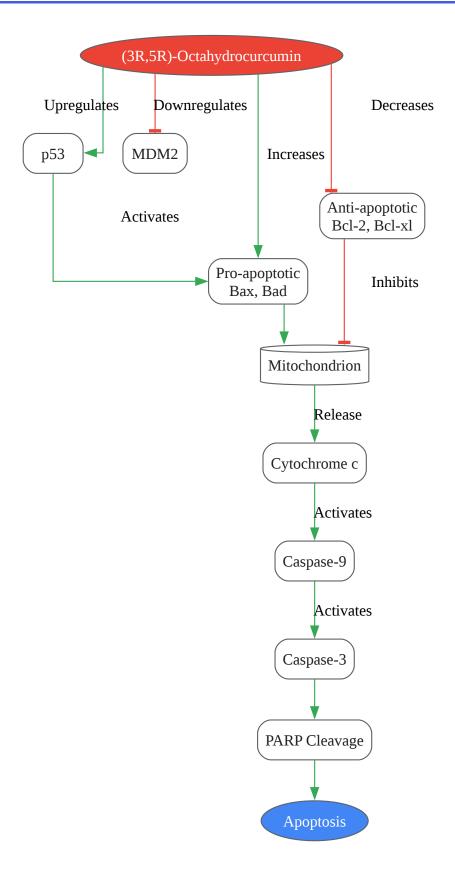
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Inhibition of the TAK1-NF-kB Pathway

Induction of the Mitochondrial Apoptosis Pathway

In the context of cancer, **(3R,5R)-Octahydrocurcumin** induces apoptosis through the intrinsic, or mitochondrial, pathway.[3] This involves the regulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent programmed cell death.





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Mitochondrial Apoptosis Pathway Induction



Experimental Protocols Carrageenan-Induced Paw Edema in Mice

This in vivo model is used to assess the anti-inflammatory activity of (3R,5R)-Octahydrocurcumin.

Materials:

- Male Kunming mice (18-22 g)
- (3R,5R)-Octahydrocurcumin
- Carrageenan solution (1% in sterile saline)
- Vehicle (e.g., 0.5% sodium carboxymethylcellulose)
- Plethysmometer

Procedure:

- Animal Acclimatization: House the mice under standard laboratory conditions for at least one week prior to the experiment.
- Grouping and Administration: Divide the mice into groups (vehicle control, positive control, and treatment groups). Administer (3R,5R)-Octahydrocurcumin or vehicle orally one hour before carrageenan injection.
- Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
- Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

H22 Hepatocellular Carcinoma Ascites Model in Mice







This in vivo model is used to evaluate the anti-tumor efficacy of (3R,5R)-Octahydrocurcumin.

Materials:

- Male Kunming mice (18-22 g)
- H22 hepatocellular carcinoma cells
- (3R,5R)-Octahydrocurcumin
- Vehicle
- Saline

Procedure:

- Tumor Cell Implantation: Inject H22 cells intraperitoneally into the mice.
- Treatment: After 24 hours, administer (3R,5R)-Octahydrocurcumin or vehicle orally once daily for a specified period (e.g., 10 days).
- Monitoring: Monitor the body weight, abdominal circumference, and survival of the mice daily.
- Assessment of Tumor Growth: At the end of the treatment period, euthanize the mice and collect the ascitic fluid to determine the tumor volume and count the number of tumor cells.
- Apoptosis Analysis: Ascitic tumor cells can be collected for further analysis of apoptosis
 using methods such as flow cytometry (Annexin V/PI staining) and Western blotting for
 apoptosis-related proteins.

Conclusion

(3R,5R)-Octahydrocurcumin represents a promising natural product-derived lead compound with significant anti-inflammatory and anti-tumor activities. Its favorable stability and demonstrated efficacy in preclinical models warrant further investigation for its potential development as a therapeutic agent. Future research should focus on elucidating more detailed mechanisms of action, conducting comprehensive pharmacokinetic and toxicological



studies, and exploring its efficacy in a broader range of disease models. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study of this compelling molecule.

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- To cite this document: BenchChem. [(3R,5R)-Octahydrocurcumin: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15594593#what-is-3r-5r-octahydrocurcumin]

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